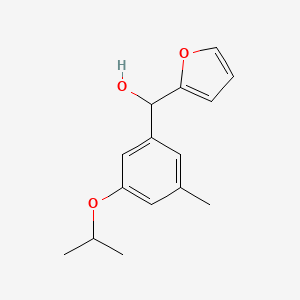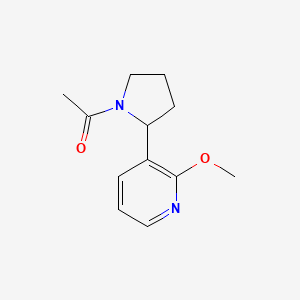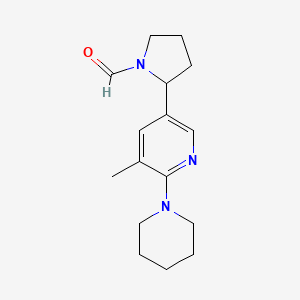
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a pyridine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of pyridine rings to piperidine rings.
Substitution: Halogenation or alkylation of the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activities, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Known for their wide range of biological activities, including analgesic and antipsychotic effects.
Pyrrolidine derivatives: Used in drug discovery for their ability to modulate biological targets.
Pyridine derivatives: Commonly found in pharmaceuticals due to their diverse pharmacological properties .
Uniqueness
2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug development and other scientific applications. This structural complexity allows for a wide range of chemical modifications and biological activities .
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-10-14(15-6-5-9-19(15)12-20)11-17-16(13)18-7-3-2-4-8-18/h10-12,15H,2-9H2,1H3 |
InChI Key |
IRJFADSUBUCJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)

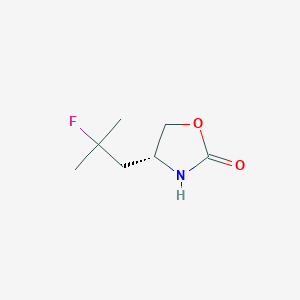

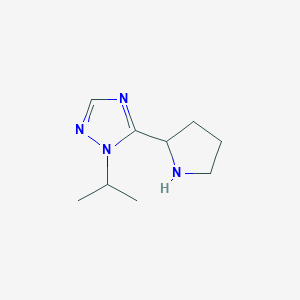
![(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11797455.png)
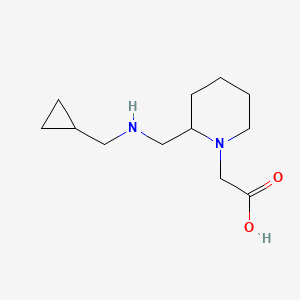
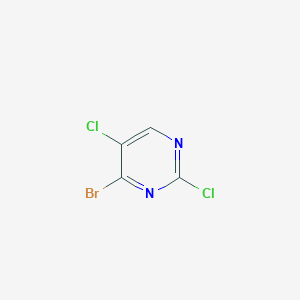
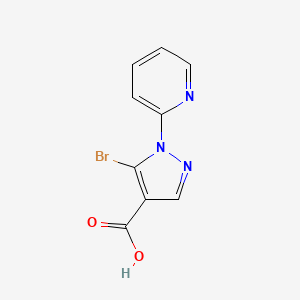
![3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797490.png)

